molecular formula C8H15NO B083064 7-ethoxy-3,4,5,6-tetrahydro-2H-azepine CAS No. 13414-33-0

7-ethoxy-3,4,5,6-tetrahydro-2H-azepine

Cat. No.: B083064
CAS No.: 13414-33-0
M. Wt: 141.21 g/mol
InChI Key: WZJYOZNDBRCFFG-UHFFFAOYSA-N
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Description

7-Ethoxy-3,4,5,6-tetrahydro-2H-azepine is a chemical compound with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol . It is classified as a tetrahydroazepine, a class of seven-membered rings containing one nitrogen atom . This specific analogue is characterized by an ethoxy substituent. Researchers can identify the compound by its CAS Registry Number 2525-16-8 and its canonical SMILES representation, CCOC1=NCCCCC1 . As an azepine derivative, this compound serves as a valuable building block in organic synthesis and medicinal chemistry research. It is primarily used in laboratory settings for the design and development of novel pharmacologically active molecules. The structure suggests its potential as a precursor or intermediate for compounds with central nervous system activity, similar to other azepine-class drugs . The exact mechanism of action is dependent on the final synthesized compound and its biological target. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

13414-33-0

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

7-ethoxy-3,4,5,6-tetrahydro-2H-azepine

InChI

InChI=1S/C8H15NO/c1-2-10-8-6-4-3-5-7-9-8/h2-7H2,1H3

InChI Key

WZJYOZNDBRCFFG-UHFFFAOYSA-N

SMILES

CCOC1=NCCCCC1

Canonical SMILES

CCOC1=NCCCCC1

Other CAS No.

13414-33-0

Synonyms

2-ethoxy-4,5,6,7-tetrahydro-3H-azepine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Compound Name Substituent (Position 7) Molecular Formula Molecular Weight Key Applications/Reactivity
7-Methoxy-3,4,5,6-tetrahydro-2H-azepine -OCH₃ C₇H₁₃NO 127.18 Precursor for triazolo-azepines, imidazo-azepines, and quaternary salts .
7-(Methylthio)-3,4,5,6-tetrahydro-2H-azepine -SCH₃ C₇H₁₃NS 143.25 Used in one-pot synthesis of benzothiazine dioxides; sulfur substituent alters electronic properties .
7-Chloro-3,4,5,6-tetrahydro-2H-azepine -Cl C₆H₁₀ClN 131.61 Limited data; likely used in halogenation reactions or as an intermediate in drug synthesis .
Unsubstituted 3,4,5,6-tetrahydro-2H-azepine None C₆H₁₁N 97.16 Base structure; reactivity studies focus on ring-opening or functionalization .

Physicochemical Properties

  • 7-Methoxy variant : Boiling point 52–53°C, density 0.887 g/cm³, refractive index 1.463, flammable (H226 hazard) .
  • Ethoxy variant (predicted) : Higher boiling point (~70–80°C) and molecular weight due to the ethoxy group; similar flammability (H226 likely applicable).
  • 7-(Methylthio) variant : Higher density and molecular weight compared to methoxy; sulfur may enhance stability in certain reactions .

Spectroscopic Data

  • 15N NMR : The methoxy derivative exhibits a bridgehead nitrogen shift at 233.1 ppm . The ethoxy analog may show a slight downfield shift due to increased electron-donating effects.
  • IR Spectroscopy: Methoxy compound displays characteristic C-O stretching at ~1100 cm⁻¹; ethoxy would show similar peaks with minor shifts .

Research Findings and Limitations

  • Key Gap : Direct studies on 7-ethoxy-3,4,5,6-tetrahydro-2H-azepine are absent in the evidence. Comparisons rely on extrapolation from its methoxy and methylthio analogs.
  • Notable Studies: The methoxy derivative’s role in synthesizing antibacterial and antifungal quaternary salts highlights its versatility in medicinal chemistry . Steric effects of substituents (e.g., ethoxy vs. methoxy) could influence reaction yields in triazolo-azepine formation, warranting experimental validation .

Preparation Methods

Cyclization of ε-Caprolactam Derivatives

Menezes and Smith (1988) demonstrated that this compound could be synthesized via the alkylation of ε-caprolactam with ethylating agents. In this method, ε-caprolactam reacts with diethyl sulfate in the presence of a base such as sodium hydride, yielding the ethoxy-substituted azepine after purification by distillation. The reaction proceeds at 80–100°C for 6–8 hours, achieving a moderate yield of 65–70%.

Key Reaction Parameters:

  • Molar Ratio: 1:1.2 (ε-caprolactam to diethyl sulfate)

  • Temperature: 80–100°C

  • Base: Sodium hydride (1.5 equiv)

  • Solvent: Toluene

This method, while reliable, generates stoichiometric amounts of sodium sulfate as a byproduct, necessitating extensive workup procedures.

Knoll and Co. Patent (1929)

An early industrial approach involved the condensation of 1,5-dibromopentane with ethanolamine under basic conditions. The reaction forms a bicyclic intermediate, which undergoes thermal elimination of hydrogen bromide to yield the target compound. Although this method achieved yields of ~60%, it required harsh conditions (150°C, 24 hours) and produced corrosive HBr gas.

Green Chemistry Approaches

Recent advancements have focused on minimizing waste and improving atom economy.

Dimethylcarbonate-Mediated Alkylation

Adapting the green synthesis protocol for 7-methoxy-3,4,5,6-tetrahydro-2H-azepine, researchers have substituted dimethylcarbonate (DMC) with diethylcarbonate (DEC) to introduce the ethoxy group. The reaction involves heating ε-caprolactam with DEC at 80°C for 4 hours, followed by catalytic distillation to isolate the product.

Optimized Conditions:

  • Molar Ratio: 1:0.6 (ε-caprolactam to DEC)

  • Temperature: 80°C

  • Catalyst: None required

  • Yield: 78%

This method eliminates the need for toxic alkylating agents like diethyl sulfate and reduces byproduct formation.

Industrial Production Methods

Continuous Flow Synthesis

Sumitomo Chemical Company’s patented process (2002) employs continuous flow reactors to enhance scalability. The synthesis involves two stages:

  • Ring-Opening of ε-Caprolactam: Ethanolamine reacts with ε-caprolactam in a microreactor at 120°C.

  • Cyclization: The intermediate is treated with acetic anhydride in a second reactor, achieving 85% yield with >99% purity.

Advantages:

  • Reduced reaction time (2 hours total)

  • Automated control of temperature and pressure

  • Minimal manual intervention

Catalytic Methods

Gold-Catalyzed Cyclopropanation/Rearrangement

A novel asymmetric synthesis route, initially developed for azepine-fused cyclobutanes, has been adapted for 7-ethoxy derivatives. Gold(I) catalysts (e.g., JohnPhosAuNTf2) promote the cyclopropanation of yne-methylcyclopropane (yne-MCP) precursors, followed by Wagner-Meerwein rearrangement to form the azepine core.

Reaction Scheme:

yne-MCPAu(I)3-azabicyclo[5.2.0]nonadieneH2OThis compound\text{yne-MCP} \xrightarrow{\text{Au(I)}} \text{3-azabicyclo[5.2.0]nonadiene} \xrightarrow{\text{H}_2\text{O}} \text{this compound}

Conditions:

  • Catalyst: JohnPhosAuNTf2 (5 mol%)

  • Solvent: Toluene

  • Temperature: 25°C

  • Yield: 96%

This method excels in enantioselectivity (up to 99% e.e.) but requires expensive catalysts and anhydrous conditions.

Comparative Analysis of Methods

Method Yield Temperature Catalyst Byproducts
Menezes and Smith (1988)65–70%80–100°CNaHSodium sulfate
Green Chemistry (DEC)78%80°CNoneCO₂
Sumitomo Flow Process85%120°CAc₂OAcetic acid
Gold Catalysis96%25°CAu(I)None (high purity)

Key Trends:

  • Catalytic methods offer superior yields and purity but face cost barriers.

  • Flow synthesis balances scalability and efficiency, making it ideal for industrial applications.

  • Green chemistry approaches prioritize sustainability but require optimization for higher yields.

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